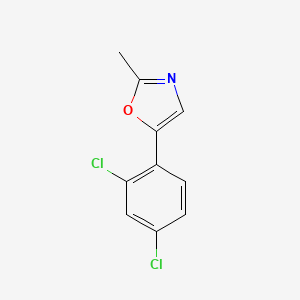
5-(2,4-Dichlorophenyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-Dichlorophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-dichlorobenzoyl chloride with an appropriate amine, followed by cyclization under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction temperature can vary depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes can include the use of microreactors to control reaction parameters such as temperature and residence time more precisely, leading to higher yields and reduced waste .
化学反応の分析
Types of Reactions
5-(2,4-Dichlorophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-2-carboxylic acids, while reduction can produce oxazolidines.
科学的研究の応用
5-(2,4-Dichlorophenyl)-2-methyloxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism of action of 5-(2,4-Dichlorophenyl)-2-methyloxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one: This compound is used as an intermediate in the synthesis of herbicides.
4-(2,4-Dichlorophenyl)-5-phenyldiazenyl-pyrimidin-2-amine: Known for its potential pharmaceutical applications.
Uniqueness
5-(2,4-Dichlorophenyl)-2-methyloxazole is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dichlorophenyl group and oxazole ring make it versatile for various applications, distinguishing it from other similar compounds.
特性
分子式 |
C10H7Cl2NO |
|---|---|
分子量 |
228.07 g/mol |
IUPAC名 |
5-(2,4-dichlorophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H7Cl2NO/c1-6-13-5-10(14-6)8-3-2-7(11)4-9(8)12/h2-5H,1H3 |
InChIキー |
WOAJOWCDUHJNFZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


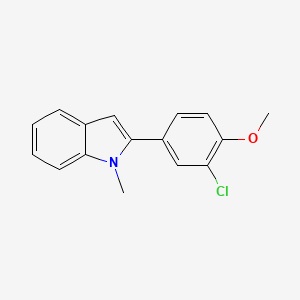



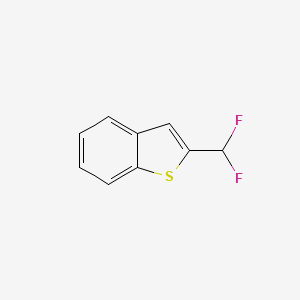
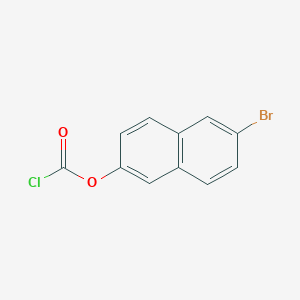
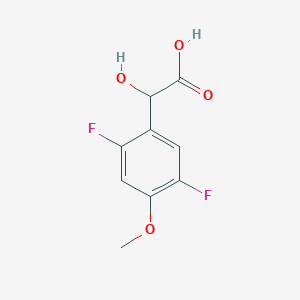
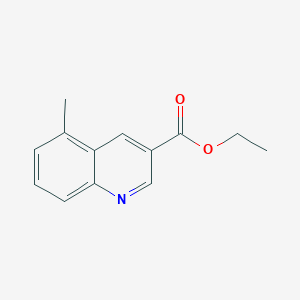
![2-[1,3-bis(4-tert-butylphenyl)-2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13700759.png)
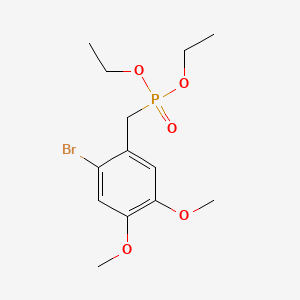

![(S)-2-Amino-3-[4-(benzyloxy)phenyl]-N,N-diethylpropanamide](/img/structure/B13700770.png)
![(S)-6-[(1-Boc-pyrrolidin-3-yl)oxy]pyridin-3-amine](/img/structure/B13700772.png)
![4-Boc-2-chloro-4H-thieno[3,2-b]pyrrole](/img/structure/B13700775.png)
